Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate

medicinal chemistry chemoselective cross-coupling sequential functionalization

Streamline your medicinal chemistry synthesis with this orthogonally reactive building block. The C5‑Br and C2‑Cl sites enable telescoped SNAr/cross-coupling sequences without intermediate work‑up, routinely delivering >50% overall two‑step yields. The pre‑installed methyl ester adds a third diversity point. Available at ≥97% purity to minimise failed reactions in high‑throughput screening.

Molecular Formula C6H4BrClN2O2
Molecular Weight 251.46 g/mol
Cat. No. B7968808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-chloropyrimidine-4-carboxylate
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1Br)Cl
InChIInChI=1S/C6H4BrClN2O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3
InChIKeyNJJLYRIIIIXNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate – A Dual‑Halogen Pyrimidine Building Block for Sequential Derivatization


Methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate (CAS 1780305‑53‑4) is a 4‑carboxylate‑substituted pyrimidine bearing two different halogen atoms: bromine at C5 and chlorine at C2 . This heterocycle belongs to the 2,5‑dihalopyrimidine‑4‑carboxylate ester family and serves as a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules that require regioselective, stepwise functionalisation [1].

Why Simple 2‑Chloro or 5‑Bromo Pyrimidine‑4‑carboxylates Cannot Replace Methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate in Multi‑Step Synthetic Routes


Compounds that carry only one halogen (e.g., methyl 2‑chloropyrimidine‑4‑carboxylate or methyl 5‑bromopyrimidine‑4‑carboxylate) can undergo only a single cross‑coupling or nucleophilic aromatic substitution event before requiring additional functional‑group manipulation to install a second diversity point [1]. In contrast, the orthogonality of the C5‑Br and C2‑Cl bonds in methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate enables two successive, chemoselective transformations without intermediate protection or oxidation‑state adjustments, which directly shortens synthetic sequences and improves overall yield in the preparation of 2,5‑diarylated or 2,5‑diaminated pyrimidine‑4‑carboxylate libraries [2].

Quantitative Differentiation of Methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate from Closest Analogs


Chemoselective Cross‑Coupling: C5‑Br Reacts Preferentially Over C2‑Cl Under Palladium Catalysis

In the closely related 5‑bromo‑2‑chloropyrimidine scaffold, palladium‑catalyzed cross‑coupling with triorganoindium reagents proceeds with complete chemoselectivity for the C5‑Br bond when 40 mol % of the organometallic is used, yielding 5‑substituted‑2‑chloropyrimidines as the sole product; at 100 mol %, the C2‑Cl bond also reacts, delivering 2,5‑disubstituted pyrimidines [1]. This orthogonality is not available with the symmetric dihalo analogs methyl 2,5‑dichloropyrimidine‑4‑carboxylate or methyl 2,5‑dibromopyrimidine‑4‑carboxylate, where both halogens exhibit similar reactivity and cannot be addressed sequentially in a predictable manner [2].

medicinal chemistry chemoselective cross-coupling sequential functionalization

Nucleophilic Aromatic Substitution: C2‑Cl Leaves >10× Faster Than C5‑Br Under Basic Amination Conditions

Pyrimidine C2 positions bearing a chlorine atom typically undergo nucleophilic aromatic substitution (SNAr) with amines at room temperature to 60 °C, whereas C5‑Br is essentially inert under the same conditions [1]. This kinetic bias (roughly >10‑fold rate difference) allows installation of an amine at C2 while preserving the C5‑Br handle for a subsequent cross‑coupling. Methyl 2‑chloropyrimidine‑4‑carboxylate lacks the second halogen entirely, while methyl 5‑bromopyrimidine‑4‑carboxylate places the reactive bromine at C5, both of which preclude this orthogonal SNAr‑then‑cross‑coupling sequence [2].

medicinal chemistry SNAr regioselective amination

Commercial Purity and Analytical Consistency vs. Nearest Available Analogs

Suppliers consistently offer methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate at purities ≥97 % (HPLC), with full characterization by ¹H NMR, ¹³C NMR, and HRMS . In contrast, the closely related methyl 2,5‑dichloropyrimidine‑4‑carboxylate is commercially available only at 95 % purity from a limited number of vendors, and methyl 5‑bromo‑2‑iodopyrimidine‑4‑carboxylate is not commercially listed at all . Higher initial purity reduces the burden of pre‑use purification and improves reproducibility in parallel medicinal chemistry workflows.

procurement quality control building block reliability

Patented Utility as an Intermediate in Endothelin Receptor Antagonist Synthesis

While the parent compound 5‑bromo‑2‑chloropyrimidine (without the 4‑carboxylate) is expressly claimed as an intermediate in the manufacture of Macitentan, a marketed dual endothelin receptor antagonist [1], the 4‑carboxylate ester variant provides a pre‑installed carboxylic acid equivalent that streamlines the synthesis of Macitentan analogs bearing a 4‑carboxylic acid motif – a structural feature present in several second‑generation endothelin receptor antagonists [2]. Methyl 2‑chloropyrimidine‑4‑carboxylate lacks the C5‑Br handle required for the key aryl‑aryl bond formation, while methyl 5‑bromopyrimidine‑4‑carboxylate cannot introduce the 2‑oxyether side‑chain via direct SNAr.

process chemistry patent intermediate pulmonary arterial hypertension

Optimal Deployment Scenarios for Methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate in Drug Discovery and Process Chemistry


One‑Pot, Two‑Step Synthesis of 2‑Amino‑5‑arylpyrimidine‑4‑carboxylate Kinase Inhibitor Libraries

The compound’s orthogonal reactivity allows a single vessel to be charged with the building block, subjected to SNAr with an amine at C2, and then – without work‑up – treated with an arylboronic acid and palladium catalyst to functionalise C5. This telescoped sequence, feasible only because C5‑Br survives the initial amination step, routinely delivers >50 % overall isolated yields for two‑step transformations and is directly scalable to multi‑gram batches [1].

Late‑Stage Diversification of Macitentan‑Type Endothelin Receptor Antagonists

Process chemistry groups developing next‑generation endothelin receptor antagonists can use methyl 5‑bromo‑2‑chloropyrimidine‑4‑carboxylate as a drop‑in replacement for the more common 5‑bromo‑2‑chloropyrimidine, thereby avoiding a low‑yielding (typically <30 %) late‑stage oxidation of C4‑H to C4‑CO₂H that plagues many pyrimidine‑based drug substance syntheses [2].

Parallel Synthesis of 2,5‑Disubstituted Pyrimidine‑4‑carboxylate Screening Collections

Medicinal chemistry teams requiring diverse 2,5‑disubstituted pyrimidine‑4‑carboxylate libraries for high‑throughput screening can exploit the commercial availability of the compound at ≥97 % purity to minimise failed reactions. The pre‑installed methyl ester can be hydrolysed or amidated in a final step, providing three points of diversity (C2, C5, and C4‑carbonyl) from a single, off‑the‑shelf building block .

Quote Request

Request a Quote for Methyl 5-bromo-2-chloropyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.